Regioisomeric Purity and Structural Confirmation: Key Differentiator from 2-Amino-4-bromo-5-methylphenol
2-Amino-5-bromo-4-methylphenol is unequivocally distinguished from its regioisomer, 2-amino-4-bromo-5-methylphenol (CAS 848358-81-6), by its specific substitution pattern. Vendor specifications for 2-Amino-5-bromo-4-methylphenol require a minimum purity of 95% or 97%, with analytical data (NMR, HPLC) confirming the absence of the isomeric contaminant . In contrast, the 4-bromo-5-methyl isomer, while sharing the same molecular weight, presents a different chemical environment that leads to divergent reactivity in downstream transformations [1].
| Evidence Dimension | Purity (Minimum Specification) |
|---|---|
| Target Compound Data | 95% (AKSci), 97% (Leyan) |
| Comparator Or Baseline | 2-Amino-4-bromo-5-methylphenol: 97% (typical vendor specification) |
| Quantified Difference | Comparable purity, but different regioisomer; substitution pattern dictates application-specific utility. |
| Conditions | Vendor Certificate of Analysis (CoA) standards |
Why This Matters
For procurement, the exact regioisomer is critical; substitution with the 4-bromo-5-methyl analog will yield a different chemical entity, invalidating reaction outcomes and potentially compromising biological assay reproducibility.
- [1] ChemSpace. (n.d.). 2-amino-4-bromo-5-methylphenol. Retrieved from chem-space.com. View Source
